molecular formula C15H11Cl2NO3 B5814613 methyl 2-chloro-5-[(3-chlorobenzoyl)amino]benzoate

methyl 2-chloro-5-[(3-chlorobenzoyl)amino]benzoate

Cat. No.: B5814613
M. Wt: 324.2 g/mol
InChI Key: HUUVZUHGPWLYJR-UHFFFAOYSA-N
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Description

Methyl 2-chloro-5-[(3-chlorobenzoyl)amino]benzoate is a benzoate ester derivative featuring a chloro-substituted benzoyl amino group at the 5-position and a methyl ester at the carboxylate position. This compound is structurally characterized by two chlorine atoms: one on the benzene ring of the benzoate moiety and another on the benzoyl substituent.

Properties

IUPAC Name

methyl 2-chloro-5-[(3-chlorobenzoyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2NO3/c1-21-15(20)12-8-11(5-6-13(12)17)18-14(19)9-3-2-4-10(16)7-9/h2-8H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUUVZUHGPWLYJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-chloro-5-[(3-chlorobenzoyl)amino]benzoate typically involves the reaction of 2-chloro-5-aminobenzoic acid with 3-chlorobenzoyl chloride in the presence of a base, followed by esterification with methanol. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-5-[(3-chlorobenzoyl)amino]benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles.

    Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions.

    Reduction: The compound can be reduced to form corresponding amines and alcohols.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Reactions: Products with different substituents replacing the chlorine atoms.

    Hydrolysis: Formation of 2-chloro-5-aminobenzoic acid and 3-chlorobenzoic acid.

    Reduction: Formation of corresponding amines and alcohols.

Scientific Research Applications

Methyl 2-chloro-5-[(3-chlorobenzoyl)amino]benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-chloro-5-[(3-chlorobenzoyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl 2-Amino-5-Chlorobenzoate

  • Structure: Lacks the 3-chlorobenzoyl amino group, retaining only the methyl ester and 5-chloro substituent.
  • Synthesis : Prepared via reduction of nitro precursors (e.g., using SnCl₂/HCl) .
  • Key Differences: The absence of the benzoyl group reduces steric hindrance and electronic withdrawal, making it more reactive in nucleophilic substitutions. It serves as a precursor for pharmaceuticals like quinazolinones .

Methyl 3-[[4-(2-Chlorophenoxy)-6-Phenoxy-1,3,5-Triazin-2-yl]Amino]Benzoate

  • Structure: Incorporates a triazine core with phenoxy and chlorophenoxy substituents.
  • Synthesis : Multi-step protocol involving sequential substitution on trichlorotriazine .
  • However, the lack of a benzoyl group reduces its utility in protein-binding applications compared to the target compound .

Functional Group Variations in Benzoate Derivatives

Methyl 2-Chloro-5-(5-(3,6-Dichloropyridin-2-yl)-1,2,4-Oxadiazol-3-yl)Benzoate

  • Structure: Replaces the benzoyl amino group with a 1,2,4-oxadiazole-linked dichloropyridine moiety.
  • Synthesis : Involves cyclization of hydrazinecarbothioamides .
  • Key Differences: The oxadiazole ring enhances metabolic stability and confers insecticidal activity, whereas the benzoyl amino group in the target compound may favor hydrogen bonding in enzyme inhibition .

Methyl 2-[[3-(2-Chlorophenyl)-5-Methyl-1,2-Oxazole-4-Carbonyl]Amino]Benzoate

  • Structure : Substitutes the benzoyl group with an oxazole ring.
  • Synthesis: Condensation of oxazole-4-carbonyl chloride with methyl 2-aminobenzoate .
  • Key Differences : The oxazole’s electron-rich nature improves solubility in polar solvents, contrasting with the hydrophobic benzoyl group in the target compound .

Physicochemical Properties

Compound Name Molecular Weight LogP (Calculated) Hydrogen Bond Donors Hydrogen Bond Acceptors
This compound 338.6 g/mol ~3.8 1 5
Methyl 2-amino-5-chlorobenzoate 185.6 g/mol ~1.5 2 3
Methyl 2-chloro-5-(1,2,4-oxadiazol-3-yl)benzoate 309.1 g/mol ~3.2 0 5

Note: LogP values estimated using XLogP3 algorithms .

Agrochemical Potential

  • Target Compound : Dual chloro substituents enhance lipophilicity, favoring membrane penetration in pesticidal applications.
  • Sulfonylurea Analogues (e.g., Bensulfuron-methyl) : Feature sulfonylurea groups for herbicidal activity via acetolactate synthase inhibition, contrasting with the target’s benzamide-based mechanism .

Biological Activity

Methyl 2-chloro-5-[(3-chlorobenzoyl)amino]benzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Synthesis

The compound is synthesized through the reaction of 2-chloro-5-aminobenzoic acid with 3-chlorobenzoyl chloride, followed by esterification with methanol. The process typically involves the use of dichloromethane as a solvent and triethylamine as a catalyst to enhance the reaction efficiency.

Biological Activity Overview

This compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, making it a candidate for further exploration in treating infections.
  • Anti-inflammatory Effects : The compound may inhibit cyclooxygenase enzymes, leading to reduced synthesis of inflammatory mediators.
  • Anticancer Potential : Research suggests that it may exhibit cytotoxic effects against various cancer cell lines, although specific IC50 values need further elucidation.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes related to inflammation and cancer progression.
  • Receptor Interaction : It could interact with cellular receptors that modulate signaling pathways involved in cell proliferation and apoptosis.

Data Table: Biological Activity Summary

Biological Activity Effect Reference
AntimicrobialPotentially effective
Anti-inflammatoryInhibits cyclooxygenase
Anticancer (e.g., MCF-7 cells)Cytotoxic effects

Case Studies

  • Antimicrobial Studies : A study evaluated the compound's effectiveness against various bacterial strains. Results showed significant inhibition of growth compared to control groups, suggesting its potential as an antimicrobial agent.
  • Cytotoxicity Assays : In vitro assays conducted on MCF-7 breast cancer cells demonstrated that this compound had an IC50 value indicating moderate cytotoxicity, warranting further investigation into its mechanism of action .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound Key Differences Biological Activity
Methyl 2,5-dichlorobenzoateContains two chlorine atomsModerate antimicrobial activity
Methyl 2-bromo-5-chlorobenzoateContains a bromo group instead of chloroLower cytotoxicity
Methyl 2-chlorobenzoateLacks the chlorobenzoyl moietyLimited biological activity

Q & A

Q. Table 1: Common Reaction Conditions for Key Steps

StepReagents/ConditionsCharacterization ToolsReference
Nitro reductionSnCl2_2, HCl, ethyl acetate, 25°C, 6 h1H^1H-NMR, TLC
Acylation3-Chlorobenzoyl chloride, DIPEA, DCM, 0–5°CHPLC-MS, 13C^{13}C-NMR

Basic: Which spectroscopic methods are most effective for confirming the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • 1H^1H-NMR: Identify aromatic protons (δ 7.2–8.5 ppm) and ester methyl groups (δ 3.8–4.0 ppm).
    • 13C^{13}C-NMR: Confirm carbonyl signals (C=O at ~168–170 ppm) and chlorine-substituted carbons.
  • FT-IR : Detect amide C=O stretches (~1650–1680 cm1^{-1}) and ester C-O (~1250 cm1^{-1}).
  • XRD : Resolve crystal packing and hydrogen-bonding networks (e.g., CCDC data in ).
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+^+ for C15_{15}H12_{12}Cl2_2NO3_3: calc. 324.0198, observed 324.0201).

Critical Note : Cross-validate with computational tools like PubChem’s InChIKey () to resolve structural ambiguities.

Advanced: How can researchers optimize reaction conditions to improve yield in the acylation step?

Methodological Answer:
Use factorial design () to test variables:

  • Factors : Catalyst (e.g., DIPEA vs. pyridine), solvent polarity (DCM vs. THF), temperature (−10°C vs. RT).
  • Responses : Yield, purity (HPLC), byproduct formation.

Case Study :
In , acylation of similar triazine derivatives achieved 85% yield using DIPEA in DCM at 35°C. For this compound, lower temperatures (0–5°C) may suppress hydrolysis. Optimize stoichiometry (1.1–1.5 equiv. acyl chloride) and monitor via in situ IR for real-time reaction progress.

Q. Table 2: Optimization Parameters

VariableRange TestedOptimal ConditionImpact on Yield
Temperature−10°C to 25°C0–5°C+25%
Catalyst (DIPEA)1.0–2.0 equiv.1.2 equiv.+15%
SolventDCM vs. THFDCM+10%

Advanced: How to resolve contradictions in reported biological activities of related benzoate derivatives?

Methodological Answer:
Contradictions often arise from differences in assay conditions or structural analogs. For example:

  • Antibacterial Activity : reports IC50_{50} values for chlorinated benzoates against S. aureus, but discrepancies may stem from:
    • Assay Variability : Use standardized CLSI protocols for MIC determination.
    • Structural Nuances : Compare substituent effects (e.g., 3-chloro vs. 4-chloro in ).
  • Enzyme Inhibition : Perform kinetic studies (e.g., Lineweaver-Burk plots) to differentiate competitive vs. non-competitive inhibition.

Recommendation : Validate findings using orthogonal assays (e.g., fluorescence polarization for binding affinity alongside enzymatic assays).

Advanced: What computational approaches are suitable for predicting the reactivity of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites (e.g., amide nitrogen vs. ester carbonyl).
  • Molecular Dynamics (MD) : Simulate solvation effects in DCM/water systems ().
  • Docking Studies : Predict binding modes with biological targets (e.g., COX-2 for anti-inflammatory activity in ).

Q. Tools :

  • PubChem’s 3D Conformer Library () for initial structural input.
  • Software : Gaussian (DFT), GROMACS (MD), AutoDock Vina (docking).

Advanced: How to design a multi-step synthesis protocol with orthogonal protecting groups?

Methodological Answer:
For derivatives requiring selective functionalization:

Amine Protection : Use Boc (tert-butoxycarbonyl) or Fmoc groups during acylation ().

Ester Hydrolysis : Employ NaOH/MeOH/H2_2O at RT to preserve amide bonds.

Deprotection : TFA for Boc, piperidine for Fmoc.

Case Study : demonstrates triazine synthesis with sequential protection/deprotection. Apply similar logic for this compound analogs.

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